Hexahydroxydiphenic acid
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Overview
Description
Hexahydroxydiphenic acid is an organic compound with the formula [(HO)_3C_6HCO_2H]_2. It is the oxidatively coupled derivative of gallic acid and is a component of some ellagitannins, such as casuarictin . This compound is typically a white solid, although samples are often brown due to oxidation .
Preparation Methods
Hexahydroxydiphenic acid can be synthesized through the oxidative coupling of gallic acid The reaction conditions typically involve the use of oxidizing agents to facilitate the coupling process
Chemical Reactions Analysis
Hexahydroxydiphenic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ellagic acid, a dilactone of this compound.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, particularly with electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Hexahydroxydiphenic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of hexahydroxydiphenic acid involves its interaction with various molecular targets and pathways. As an antioxidant, it can neutralize free radicals and reduce oxidative stress. The compound’s multiple hydroxyl groups allow it to form strong complexes with proteins and other macromolecules, which can inhibit harmful oxidative enzymes and lipid peroxidation processes .
Comparison with Similar Compounds
Hexahydroxydiphenic acid is unique due to its multiple hydroxyl groups and its role as a precursor to ellagic acid. Similar compounds include:
Gallic Acid: A simpler phenolic acid that serves as a precursor to this compound.
Ellagic Acid: A dilactone of this compound with significant antioxidant properties.
Diphenic Acid: Another biphenyl derivative, but with different functional groups and reactivity. This compound stands out due to its specific structure and its role in the formation of ellagitannins, which have diverse biological and industrial applications.
Properties
Molecular Formula |
C14H10O10 |
---|---|
Molecular Weight |
338.22 g/mol |
IUPAC Name |
2-(6-carboxy-2,3,4-trihydroxyphenyl)-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C14H10O10/c15-5-1-3(13(21)22)7(11(19)9(5)17)8-4(14(23)24)2-6(16)10(18)12(8)20/h1-2,15-20H,(H,21,22)(H,23,24) |
InChI Key |
MFTSECOLKFLUSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)O)C2=C(C(=C(C=C2C(=O)O)O)O)O)C(=O)O |
Origin of Product |
United States |
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